molecular formula C16H14S B100290 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole CAS No. 18428-06-3

8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole

Cat. No. B100290
CAS RN: 18428-06-3
M. Wt: 238.3 g/mol
InChI Key: WVSAPERRKOUZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole, also known as TNBT, is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, materials science, and environmental chemistry. TNBT is a heterocyclic compound that contains both naphthalene and benzothiophene rings, and it possesses unique physicochemical and biological properties that make it an attractive target for research.

Mechanism Of Action

The exact mechanism of action of 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole as an anticancer agent is not fully understood. However, it is believed that 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole exerts its cytotoxic effects by inducing DNA damage, disrupting the cell cycle, and activating apoptotic pathways. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has also been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell survival and proliferation.

Biochemical And Physiological Effects

8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has also been shown to modulate the expression of various genes and proteins that are involved in cellular signaling and metabolism.

Advantages And Limitations For Lab Experiments

8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has several advantages as a research tool, including its high potency, selectivity, and low toxicity. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole is also relatively easy to synthesize and can be modified to generate analogs with different properties. However, 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has some limitations, such as its poor solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole research, including the development of more potent and selective analogs, the investigation of the mechanism of action of 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole in more detail, and the exploration of its potential applications in other fields, such as materials science and environmental chemistry. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole also has the potential to be used in combination with other anticancer agents to enhance their efficacy and reduce their side effects.

Synthesis Methods

8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole can be synthesized through several methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Cu-catalyzed C-N coupling reaction, and the Friedel-Crafts reaction. The Pd-catalyzed Suzuki-Miyaura coupling reaction is the most commonly used method for 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole synthesis, which involves the reaction between 2-bromo-1-naphthol and 2-mercaptobenzothiazole in the presence of a palladium catalyst and a base.

Scientific Research Applications

8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

CAS RN

18428-06-3

Product Name

8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole

Molecular Formula

C16H14S

Molecular Weight

238.3 g/mol

IUPAC Name

8,9,10,11-tetrahydronaphtho[2,1-b][1]benzothiole

InChI

InChI=1S/C16H14S/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

WVSAPERRKOUZPV-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)C=CC4=CC=CC=C43

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)C=CC4=CC=CC=C43

synonyms

8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]thiophene

Origin of Product

United States

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